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Compound of Interest

Compound Name: 1-Phenylpropan-1-amine

Cat. No.: B1219004

An In-depth Technical Guide to (R)-1-Phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on (R)-1-Phenylpropan-1-amine, a
valuable chiral amine intermediate in the synthesis of pharmaceutical compounds. It details the
molecule's physicochemical properties, spectroscopic characteristics, synthesis methodologies,
and applications in drug development.

Physicochemical Properties

(R)-1-Phenylpropan-1-amine, also known as (R)-(-)-a-Ethylbenzylamine, is a primary amino
compound.[1][2] Its core structure consists of a propan-1-amine with a phenyl group attached
to the first carbon, which is a chiral center.[1][2] The quantitative properties of this compound
are summarized below.
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Property Value Reference
Molecular Formula CoHisN [3114]
Molecular Weight 135.21 g/mol [3B1141[5]
Boiling Point 203.9 - 204 °C (at 760 mmHg) [1112][3]
Density 0.938 g/mL (at 25 °C) [2][3]
Refractive Index (n20/D) 1.519 [2][3]
Water Solubility 3.4 g/L (at 25 °C) [1]

pKa 9.34 £ 0.10 (Predicted) [1]

CAS Number 3082-64-2

Appearance Clear Liquid [4]

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the structural confirmation and purity assessment of
(R)-1-Phenylpropan-1-amine.

'H NMR Spectroscopy

In a typical *H NMR spectrum, the protons on the carbon adjacent to the nitrogen atom are
deshielded and generally appear in the range of 2.3-3.0 ppm.[6] The amine protons (-NHz)
themselves can appear over a broad range (0.5-5.0 ppm) and the signal may be broad,
depending on concentration and solvent.[6] The addition of D20 will cause the -NH:z signal to
disappear due to proton-deuterium exchange, which is a useful method for peak assignment.[6]
The phenyl group protons will exhibit signals in the aromatic region (~7.2-7.4 ppm), while the
ethyl group will present as a quartet and a triplet.

3C NMR Spectroscopy

The carbon atom bonded to the nitrogen (C1) is expected to resonate in the 10-65 ppm range.
[6] Carbons of the phenyl ring will appear in the aromatic region (~125-145 ppm).

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.chembk.com/en/chem/1-Phenylpropan-1-Amine
https://cymitquimica.com/products/3D-FP113219/1-phenylpropan-1-amine/
https://www.chembk.com/en/chem/1-Phenylpropan-1-Amine
https://cymitquimica.com/products/3D-FP113219/1-phenylpropan-1-amine/
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenylpropan-1-amine
https://wap.guidechem.com/encyclopedia/1-phenylpropan-1-amine-dic239955.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6700580.htm
https://www.chembk.com/en/chem/1-Phenylpropan-1-Amine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6700580.htm
https://www.chembk.com/en/chem/1-Phenylpropan-1-Amine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6700580.htm
https://www.chembk.com/en/chem/1-Phenylpropan-1-Amine
https://wap.guidechem.com/encyclopedia/1-phenylpropan-1-amine-dic239955.html
https://wap.guidechem.com/encyclopedia/1-phenylpropan-1-amine-dic239955.html
https://cymitquimica.com/products/3D-FP113219/1-phenylpropan-1-amine/
https://www.benchchem.com/product/b1219004?utm_src=pdf-body
https://chem.libretexts.org/Courses/can/CHEM_232_-_Organic_Chemistry_II_(Puenzo)/10%3A_Amines_and_Heterocycles/10.11%3A_Spectroscopy_of_Amines
https://chem.libretexts.org/Courses/can/CHEM_232_-_Organic_Chemistry_II_(Puenzo)/10%3A_Amines_and_Heterocycles/10.11%3A_Spectroscopy_of_Amines
https://chem.libretexts.org/Courses/can/CHEM_232_-_Organic_Chemistry_II_(Puenzo)/10%3A_Amines_and_Heterocycles/10.11%3A_Spectroscopy_of_Amines
https://chem.libretexts.org/Courses/can/CHEM_232_-_Organic_Chemistry_II_(Puenzo)/10%3A_Amines_and_Heterocycles/10.11%3A_Spectroscopy_of_Amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

As a primary amine, the IR spectrum is characterized by a distinctive N-H stretching
absorption. Primary amines typically show two bands in the 3300-3500 cm~1 region,
corresponding to asymmetric and symmetric N-H stretching modes.[6] A C-N stretching
absorption is expected in the 1000-1250 cm~1 range for aliphatic amines.[6]

Synthesis Methodologies

The enantioselective synthesis of (R)-1-Phenylpropan-1-amine is critical for its use in
producing enantiopure pharmaceuticals. Biocatalytic methods are often preferred for their high
selectivity and environmentally benign conditions.

Experimental Protocol: Transaminase-Mediated
Asymmetric Synthesis

This protocol describes the synthesis of (R)-1-Phenylpropan-1-amine from a prochiral ketone
using an (R)-selective transaminase ((R)-TA). Transaminases are enzymes that catalyze the
transfer of an amino group from an amine donor to a ketone acceptor.[7][8]

Materials:

Propiophenone (1-phenylpropan-1-one)

(R)-selective transaminase (e.g., ATA-025)[7]

Amine Donor (e.g., Isopropylamine or D-Alanine)

Pyridoxal 5'-phosphate (PLP) cofactor

Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

Organic co-solvent (e.g., DMSO), if needed for substrate solubility
Procedure:

o Reaction Setup: In a temperature-controlled reaction vessel, a buffer solution (e.g., 100 mM
potassium phosphate, pH 8.0) is prepared containing the PLP cofactor (1 mM).
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Enzyme Addition: The (R)-transaminase biocatalyst (e.g., as a whole-cell preparation or
purified enzyme) is added to the buffer solution. The amount is typically optimized based on
enzyme activity (e.g., 10% w/v loading).[7]

Reactant Addition: Propiophenone (substrate) and a suitable amine donor (in molar excess,
e.g., 3-5 equivalents) are added to the reaction mixture. The substrate loading is optimized
for maximum conversion (e.g., 50 g/L).[7]

Reaction Conditions: The mixture is incubated at an optimal temperature (e.g., 40-45 °C)
with gentle agitation to ensure homogeneity.[7]

Monitoring: The reaction progress is monitored by periodically taking samples and analyzing
them using HPLC or GC to determine the conversion of the ketone and the enantiomeric
excess (ee) of the amine product.

Work-up and Purification: Upon completion, the reaction mixture is basified (e.g., with NaOH)
to deprotonate the product amine. The (R)-1-Phenylpropan-1-amine is then extracted using
an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The combined organic
layers are dried and the solvent is removed under reduced pressure to yield the crude
product, which can be further purified by distillation or chromatography.
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Biocatalytic synthesis of (R)-1-Phenylpropan-1-amine.

Applications in Drug Development
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Chiral amines are fundamental building blocks in medicinal chemistry, with approximately 40%
of active pharmaceutical ingredients containing a chiral amine moiety.[8] (R)-1-Phenylpropan-
1-amine is a key intermediate due to the prevalence of the phenylalkylamine scaffold in
centrally active agents and other therapeutics. Its primary application is to introduce a specific
stereocenter into a target molecule, which is often critical for pharmacological activity and
reduced side effects.

The amine group serves as a versatile chemical handle for further elaboration through
reactions such as:

o N-Alkylation or N-Acylation: To build more complex side chains.
e Reductive Amination: To couple with other carbonyl-containing fragments.
o Amide Bond Formation: To link with carboxylic acids.

This strategic incorporation ensures the final active pharmaceutical ingredient (API) is
produced with the correct three-dimensional structure required for selective interaction with its
biological target.
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Role as a chiral building block in pharmaceutical synthesis.

Safety and Handling
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(R)-1-Phenylpropan-1-amine is classified as a hazardous substance. It is harmful if swallowed
and causes severe skin burns and eye damage.[5] When handling this chemical, appropriate
personal protective equipment, including suitable protective clothing, gloves, and eye/face
protection, must be worn.[3] In case of accidental contact with eyes, rinse immediately with
plenty of water and seek medical advice.[3] If an accident occurs or if you feel unwell, seek
immediate medical attention and show the product label if possible.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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